molecular formula C12H14N4O3 B11852798 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide

4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide

Cat. No.: B11852798
M. Wt: 262.26 g/mol
InChI Key: DSJHOJPSCLQHBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide typically involves the reaction of 6,7-dimethoxyquinoline-3-carbohydrazide with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-6,7-dimethoxyquinoline-3-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .

Comparison with Similar Compounds

    6,7-Dimethoxyquinoline: Shares the quinoline core structure but lacks the amino and carbohydrazide groups.

    4-Aminoquinoline: Similar in structure but lacks the methoxy groups.

    Quinoline-3-carbohydrazide: Lacks the amino and methoxy groups.

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

4-amino-6,7-dimethoxyquinoline-3-carbohydrazide

InChI

InChI=1S/C12H14N4O3/c1-18-9-3-6-8(4-10(9)19-2)15-5-7(11(6)13)12(17)16-14/h3-5H,14H2,1-2H3,(H2,13,15)(H,16,17)

InChI Key

DSJHOJPSCLQHBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C(=O)NN)N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.